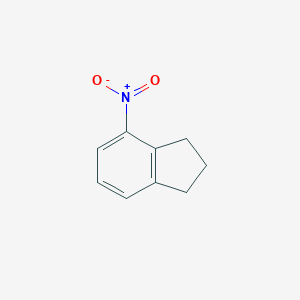
4-Nitroindan
Cat. No. B022424
Key on ui cas rn:
34701-14-9
M. Wt: 163.17 g/mol
InChI Key: ZQABKMBXKCJTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08557853B2
Procedure details


4-Nitro-indan (5.00 g, 30.70 mmol) was dissolved in methanol, and Pd/C (500 mg) was added. The resulting reaction mixture was hydrogenated at 50 psi for 14 hours. Filtration through celite and concentration afforded the title indan-4-yl-amine.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH2:8]2)([O-])=O>CO.[Pd]>[CH2:8]1[C:9]2[C:5](=[C:4]([NH2:1])[CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2CCCC2=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
through celite and concentration
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
